

"3-Bromo-6-methyl-5-nitro-1H-indazole" CAS number and identification

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Compound of Interest

Compound Name: 3-Bromo-6-methyl-5-nitro-1H-indazole

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A Technical Guide to 3-Bromo-6-methyl-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **3-Bromo-6-methyl-5-nitro-1H-indazole**, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This guide consolidates available data on its identification, synthesis, and potential applications, offering a valuable resource for researchers. Due to the limited publicly available data on this specific molecule, information from closely related analogs is included to provide a broader context for its potential properties and applications.

Chemical Identification and Properties

3-Bromo-6-methyl-5-nitro-1H-indazole is a substituted indazole derivative. The indazole core is a key pharmacophore in numerous biologically active compounds. The presence of a bromine atom, a methyl group, and a nitro group on the indazole ring suggests its potential as a versatile intermediate for further chemical modifications and as a candidate for various biological and material science applications.

Table 1: Chemical Identification of **3-Bromo-6-methyl-5-nitro-1H-indazole**

Identifier	Value	Source
Chemical Name	3-Bromo-6-methyl-5-nitro-1H-indazole	BLDpharm[1]
CAS Number	1000343-58-7	BLDpharm[1]
Molecular Formula	C ₈ H ₆ BrN ₃ O ₂	Calculated
Molecular Weight	256.06 g/mol	Calculated

Note: Calculated values are based on the chemical structure.

Synthesis and Experimental Protocols

A detailed synthesis protocol for **3-Bromo-6-methyl-5-nitro-1H-indazole** is not readily available in peer-reviewed literature. However, a synthetic route can be extrapolated from established methods for analogous compounds. A relevant example is the synthesis of 3-bromo-5-nitro-1H-indazole from 5-nitro-1H-indazole.[2]

Proposed Synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole

This proposed protocol is adapted from the synthesis of a structurally similar compound and should be optimized for the specific substrate.

Starting Material: 6-methyl-5-nitro-1H-indazole

Reagents and Solvents:

- Bromine (Br₂)
- N,N-Dimethylformamide (DMF)
- Nitrogen gas (for inert atmosphere)
- Ethanol (for recrystallization)
- Activated carbon

- EDTA

Experimental Procedure:

- Under a nitrogen atmosphere, dissolve 6-methyl-5-nitro-1H-indazole in DMF in a three-necked reaction flask equipped with a stirrer.
- Cool the reaction mixture to -5 °C.
- Slowly add a solution of bromine in DMF dropwise to the reaction mixture while maintaining the temperature at -5 °C.
- After the addition is complete, allow the reaction to stir at room temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by pouring the mixture into ice water.
- Filter the resulting precipitate and wash with cold water to obtain the crude product.
- For purification, dissolve the crude product in hot ethanol.
- Add activated carbon and EDTA, and reflux for 25-35 minutes.
- Hot filter the solution to remove the activated carbon.
- Cool the filtrate to below 5 °C and stir for 85-95 minutes to induce crystallization.
- Filter the purified solid, wash with cold ethanol, and dry under vacuum to yield **3-Bromo-6-methyl-5-nitro-1H-indazole**.

Potential Applications and Research Directions

While specific applications for **3-Bromo-6-methyl-5-nitro-1H-indazole** are not extensively documented, the functional groups present on the molecule suggest several areas of potential utility.

Medicinal Chemistry

Indazole derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.^[3] The title compound could serve as a key intermediate in the synthesis of novel therapeutic agents. For instance, other substituted nitroindazoles have been investigated as inhibitors of nitric oxide synthase isoforms.^[4]

Materials Science

A study on a related compound, 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole, has demonstrated its potential as a corrosion inhibitor for mild steel in acidic environments.^[3] This suggests that **3-Bromo-6-methyl-5-nitro-1H-indazole** could also be explored for similar applications in materials protection.

Table 2: Corrosion Inhibition Efficiency of a Related Indazole Derivative

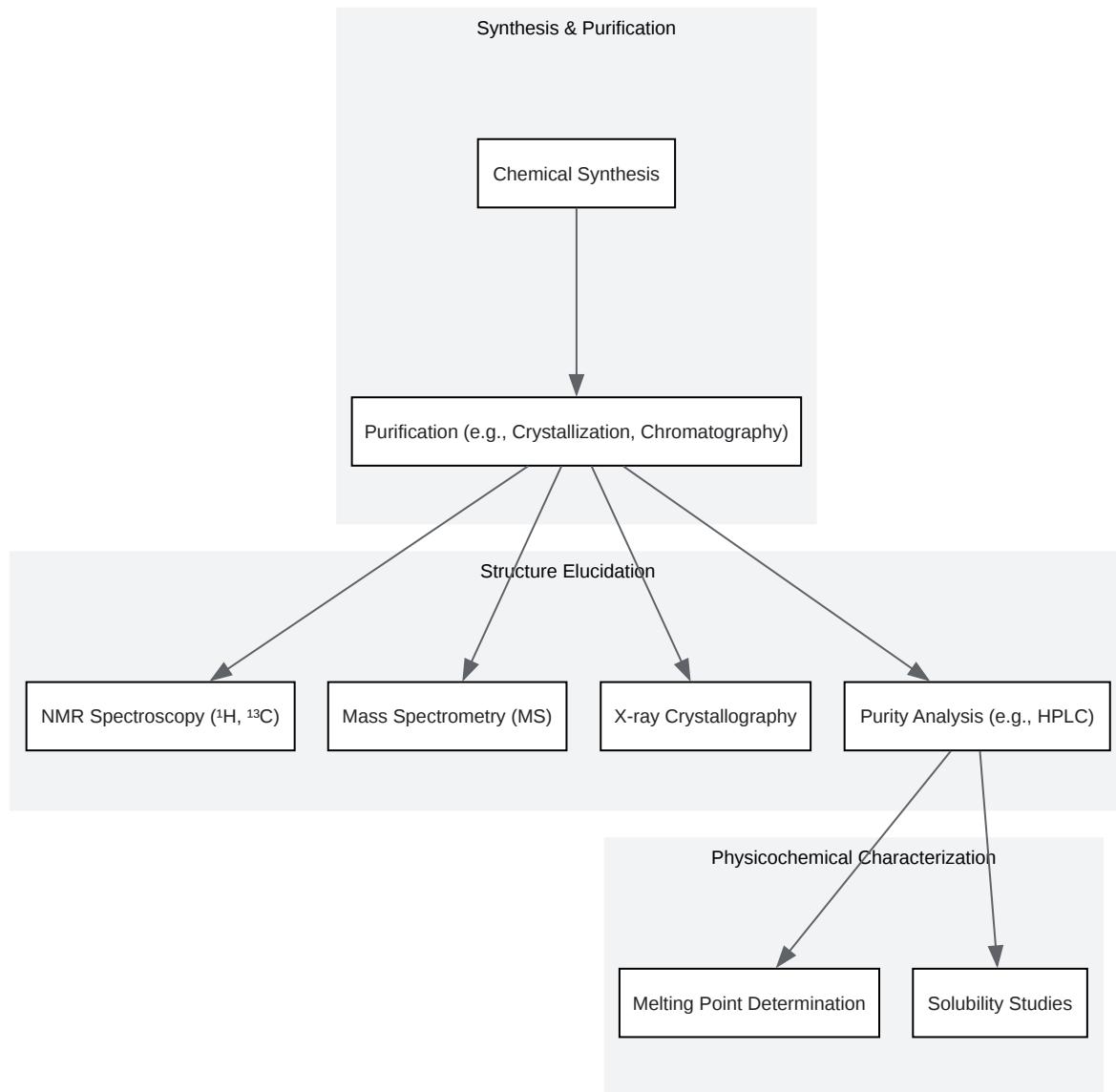
Inhibitor Concentration (mol/L)	Corrosion Rate (mg cm ⁻² h ⁻¹)	Inhibition Efficiency (E%)
0	1.12	-
10 ⁻⁶	0.54	51.8
10 ⁻⁵	0.38	66.1
10 ⁻⁴	0.21	81.3
10 ⁻³	0.13	88.4

Data adapted from a study on 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole.^[3]

Visualizations

Logical Workflow for Chemical Identification

The following diagram illustrates a typical workflow for the identification and characterization of a novel chemical compound like **3-Bromo-6-methyl-5-nitro-1H-indazole**.

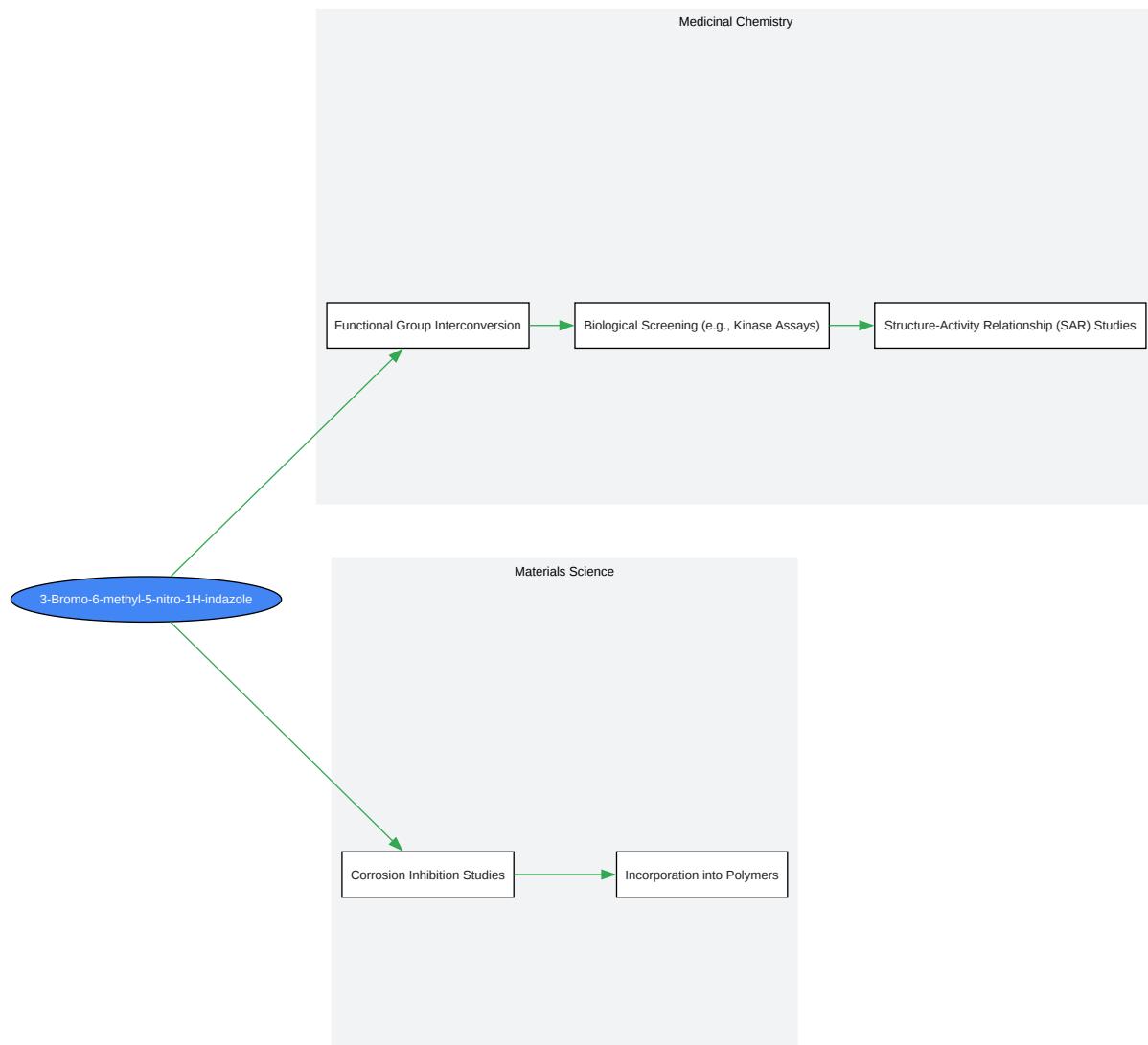


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Figure 1: Workflow for Compound Identification.

Potential Research Pathways

This diagram outlines potential research avenues stemming from the synthesis of **3-Bromo-6-methyl-5-nitro-1H-indazole**.



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Figure 2: Potential Research Applications.

Conclusion

3-Bromo-6-methyl-5-nitro-1H-indazole is a chemical entity with significant potential for further research and development in both medicinal chemistry and materials science. While comprehensive data on this specific molecule is limited, its structural features and the known properties of related indazole derivatives provide a strong rationale for its investigation. This guide serves as a foundational resource to stimulate and support future research endeavors involving this promising compound.

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